molecular formula C13H14Cl3FN2O2 B2791525 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide CAS No. 301158-57-6

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide

Cat. No.: B2791525
CAS No.: 301158-57-6
M. Wt: 355.62
InChI Key: DPJAVSCKVGBKCW-UHFFFAOYSA-N
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Description

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a synthetic organic compound with the molecular formula C14H15Cl3FN3O2S It is known for its unique chemical structure, which includes a fluorine atom, a trichloromethyl group, and a morpholine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Formation of the intermediate: The 4-fluorobenzoyl chloride is then reacted with 2,2,2-trichloroethylamine to form the intermediate compound.

    Cyclization: The intermediate is cyclized with morpholine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide can be compared with other similar compounds, such as:

  • 4-fluoro-N-(2,2,2-trichloro-1-(2-toluidinocarbothioyl)amino)ethyl)benzamide
  • 4-fluoro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-benzamide
  • 4-fluoro-N-(2,2,2-trichloro-1-(diphenylphosphoryl)ethyl)benzamide

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of a fluorine atom, trichloromethyl group, and morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3FN2O2/c14-13(15,16)12(19-5-7-21-8-6-19)18-11(20)9-1-3-10(17)4-2-9/h1-4,12H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJAVSCKVGBKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326862
Record name 4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301158-57-6
Record name 4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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